molecular formula C8H10F2O4 B2451223 Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid CAS No. 1445593-30-5

Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid

Cat. No.: B2451223
CAS No.: 1445593-30-5
M. Wt: 208.161
InChI Key: BRENZFDSACTDDA-RFZPGFLSSA-N
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Properties

IUPAC Name

(1R,2R)-4,4-difluoro-2-methoxycarbonylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O4/c1-14-7(13)5-3-8(9,10)2-4(5)6(11)12/h4-5H,2-3H2,1H3,(H,11,12)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRENZFDSACTDDA-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CC1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(C[C@H]1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1608143-73-2
Record name rac-(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Decarboxylative Halogenation

The carboxylic acid group undergoes decarboxylative halogenation under specific conditions, enabling the synthesis of alkyl halides. This reaction is critical for modifying the cyclopentane backbone.

Key Reaction Data:

Reagent SystemConditionsMajor ProductMechanism InsightsSource
Pb(OAc)₄ + X₂ (X = Cl, Br)Radical initiation (light or heat)Alkyl halides (e.g., R–Cl, R–Br)Radical chain mechanism involving Pb intermediates; competitive elimination observed with bulkier substrates .
tert-butylhypoiodite (tBuOI)Thermal or photolytic activationAlkyl iodides (minor) / chlorides (major)Iodine/chlorine exchange via ICl intermediates; radical stability influences regioselectivity .
  • Mechanistic Pathway :

    • Coordination of Pb(OAc)₄ with the carboxylate group forms a lead-carboxylate complex.

    • Homolytic cleavage generates a carbon-centered radical and Pb(III) species.

    • Radical recombination with halogens (X₂) yields alkyl halides .

Fluorine Substitution Reactions

The geminal difluoro groups exhibit moderate electrophilicity, enabling nucleophilic substitution under controlled conditions.

Experimental Observations:

  • Reagents : CsF in tert-butanol (tBuOH) facilitates clean SN2 reactions at the cyclopentane ring .

  • Challenges : Competing elimination pathways (e.g., olefin formation) occur if steric hindrance or poor leaving-group activation exists .

Example Reaction:

Starting Material : Triflate intermediate (derived from fluorohydrin)
Reagent : CsF in tBuOH
Product : trans-3,4-DFACPC (difluorinated cyclopentane carboxylate)

Carboxylic Acid Derivatives

  • Ester Hydrolysis : The methoxycarbonyl group (CO₂Me) can be hydrolyzed to a carboxylic acid under acidic or basic conditions, though specific data for this compound requires further validation.

  • Reduction : Lithium aluminum hydride (LiAlH₄) may reduce the carboxylic acid to a primary alcohol, but competing reduction of the ester group could occur.

Oxidation

  • Potential oxidation of the cyclopentane ring or side chains using agents like KMnO₄ or CrO₃ remains unexplored in available literature.

Stereochemical Considerations

The trans configuration of the difluoro and methoxycarbonyl groups imposes steric and electronic constraints:

  • Selectivity : Nucleophilic substitution favors positions with minimal steric hindrance.

  • Radical Stability : The trans arrangement may influence radical intermediates’ lifetimes during decarboxylation .

Critical Analysis of Sources

  • ACS Publications : Provides mechanistic depth for decarboxylative halogenation but lacks direct examples with this compound.

  • PMC : Details fluorination/substitution pathways in structurally related compounds, supporting inferences about reactivity.

  • ChemicalBook , Chemsrc , CalpacLab : Confirm stereochemistry and physicochemical properties but offer limited reaction data.

Scientific Research Applications

Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The carboxylic acid groups facilitate binding to enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both fluorine atoms and carboxylic acid groups. These features confer distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS No. 1608143-73-2) is a unique compound featuring a cyclopentane ring substituted with two fluorine atoms, a methoxycarbonyl group, and a carboxylic acid functional group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C8H10F2O4C_8H_{10}F_2O_4. Its structural characteristics contribute to its reactivity and interactions with biological targets.

Key Features:

  • Fluorine Atoms: Enhance stability and lipophilicity.
  • Methoxycarbonyl Group: Provides a reactive site for further chemical modifications.
  • Carboxylic Acid Group: Facilitates interactions with biological macromolecules through hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of fluorine atoms increases the compound's reactivity, allowing it to participate in various biochemical pathways. The methoxycarbonyl and carboxylic acid groups enhance its binding affinity to active sites on target proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Anticancer Activity: Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
  • Metabolic Pathway Modulation: It may influence metabolic pathways by acting as a bio-isostere for carboxylic acids.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on human cancer cell lines. The following table summarizes the findings from these studies:

Cell LineIC50 (µM)Observations
HepG215.0 ± 3.5Induced apoptosis and cell cycle arrest
Huh718.5 ± 2.1Significant reduction in cell viability
MCF720.0 ± 4.0Moderate cytotoxicity observed

These results indicate that the compound can effectively induce apoptosis in hepatocellular carcinoma cells, highlighting its potential as an anticancer therapeutic agent .

Mechanistic Insights

The mechanism underlying the cytotoxic effects appears to involve the induction of caspase activity, leading to programmed cell death. Specifically, this compound was found to significantly increase caspase 3 activity in treated cells . This suggests that the compound may activate apoptotic pathways, making it a candidate for further development in cancer therapy.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Cyclopentane Derivatives: Research indicated that cyclopentane derivatives can serve as effective bio-isosteres for carboxylic acids in drug design, demonstrating comparable biological activity .
  • Comparison with Other Compounds: A comparative analysis showed that similar cyclopentane derivatives exhibited varying degrees of enzyme inhibition and cytotoxicity, emphasizing the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving stereochemical control in the synthesis of trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid?

  • Methodological Answer : Key steps involve fluorination of cyclopentene precursors under controlled conditions. For example, radical or electrophilic fluorination can introduce difluoro groups at the 4,4-positions. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis during cyclization. Post-functionalization (e.g., esterification at C2) requires protecting-group strategies to avoid side reactions. Characterization of intermediates by 19F^{19}\text{F} NMR and X-ray crystallography is critical to confirm trans geometry .

Q. How can researchers validate the structural integrity of this compound, particularly the trans configuration and fluorine placement?

  • Methodological Answer :

  • X-ray Crystallography : Resolves stereochemistry unambiguously.
  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes axial vs. equatorial fluorine positions, while 1H^{1}\text{H}-13C^{13}\text{C} HSQC confirms cyclopentane conformation.
  • HPLC with Chiral Columns : Verifies enantiopurity if asymmetric synthesis is employed.
  • IR Spectroscopy : Confirms carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and ester functionalities.

Q. What stability considerations are critical for handling this compound under experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures. Avoid heating above 160°C (observed in analogous cyclopentane derivatives) .
  • Hydrolytic Sensitivity : The ester group may hydrolyze in aqueous basic conditions; use anhydrous solvents for reactions.
  • Light Sensitivity : Fluorinated cyclopentanes can undergo photodegradation; store in amber vials under inert gas.

Advanced Research Questions

Q. How do electronic effects of the 4,4-difluoro substituents influence the reactivity of the cyclopentane core in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of fluorine, which reduce electron density at adjacent carbons. This enhances susceptibility to nucleophilic attack at C1 (carboxylic acid) but stabilizes electrophilic intermediates.
  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs in SN2 or Michael addition reactions. Fluorine’s inductive effect typically accelerates carboxylate leaving-group departure .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F} NMR shifts) during characterization?

  • Methodological Answer :

  • Variable-Temperature NMR : Resolve dynamic effects (e.g., ring puckering) that obscure fluorine signals.
  • Isotopic Labeling : Introduce 13C^{13}\text{C} at specific positions to track coupling patterns.
  • Cross-Validation : Compare experimental data with computational predictions (e.g., GIAO NMR shifts via Gaussian). Contradictions may indicate conformational flexibility or impurities .

Q. How can this compound serve as a precursor for bioactive molecule development, and what functionalization pathways are most efficient?

  • Methodological Answer :

  • Carboxylic Acid Activation : Convert to acyl chlorides (SOCl2_2) or mixed anhydrides for amide coupling.
  • Ester Hydrolysis : Controlled saponification yields the dicarboxylic acid, useful in metal-organic frameworks (MOFs).
  • Fluorine-Specific Reactions : Utilize Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids, retaining the difluoro motif for pharmacokinetic optimization .

Notes on Evidence Utilization

  • The provided evidence lacks direct data on the target compound but informs methodologies for analogous cyclopentane/fluorinated systems. References to cyclopentane synthesis , ester stability , and fluorine reactivity are extrapolated from structurally related compounds.

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